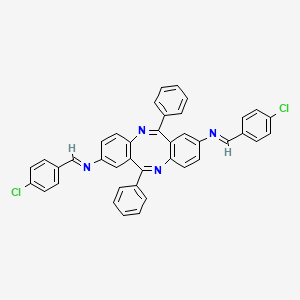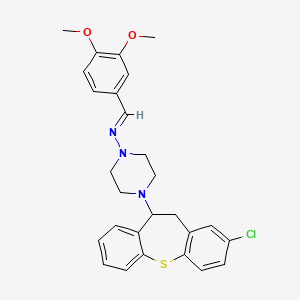
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin is a complex organic compound that belongs to the class of dibenzothiepins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin typically involves multiple steps:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperazine moiety: This step involves the reaction of the dibenzothiepin core with piperazine under suitable conditions.
Attachment of the 3,4-dimethoxybenzylideneamino group: This can be done through a condensation reaction between the piperazine derivative and 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin: shares structural similarities with other dibenzothiepins and piperazine derivatives.
Other dibenzothiepins: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
86758-93-2 |
|---|---|
Fórmula molecular |
C27H28ClN3O2S |
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
(E)-N-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H28ClN3O2S/c1-32-24-9-7-19(15-25(24)33-2)18-29-31-13-11-30(12-14-31)23-17-20-16-21(28)8-10-26(20)34-27-6-4-3-5-22(23)27/h3-10,15-16,18,23H,11-14,17H2,1-2H3/b29-18+ |
Clave InChI |
KUMGSEGYOUFGRN-RDRPBHBLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





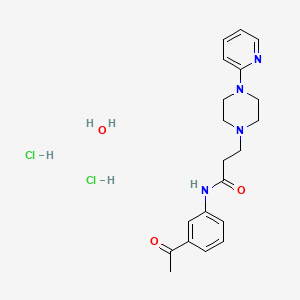
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
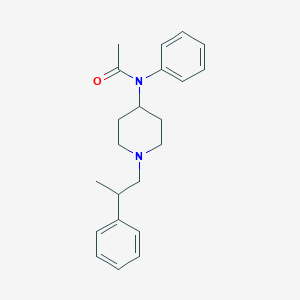
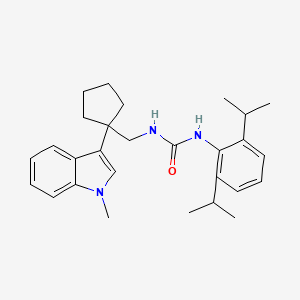

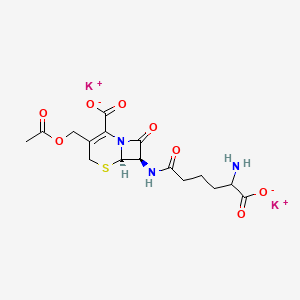
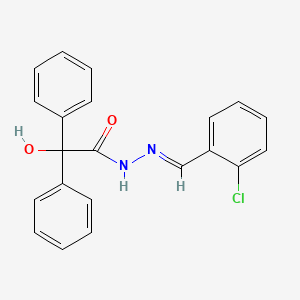

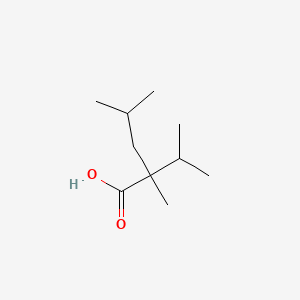
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
